molecular formula C15H12N4O6 B11985141 N'-(3-Nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide CAS No. 93721-83-6

N'-(3-Nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide

Cat. No.: B11985141
CAS No.: 93721-83-6
M. Wt: 344.28 g/mol
InChI Key: XCAVEILMGDLREY-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(3-Nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides These compounds are characterized by the presence of a hydrazide functional group (-CONHNH2) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and 2-(4-nitrophenoxy)acetohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is refluxed for several hours to ensure complete reaction, followed by cooling and recrystallization to obtain the pure product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under suitable conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate or a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N’-(3-Nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and hydrazide groups could play key roles in binding to the target molecules and exerting their effects.

Comparison with Similar Compounds

Similar Compounds

    N’-(3-Nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide: Characterized by the presence of nitro groups and a hydrazide linkage.

    N’-(3-Nitrobenzylidene)-2-(4-chlorophenoxy)acetohydrazide: Similar structure but with a chlorine atom instead of a nitro group.

    N’-(3-Nitrobenzylidene)-2-(4-methoxyphenoxy)acetohydrazide: Contains a methoxy group instead of a nitro group.

Uniqueness

N’-(3-Nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide is unique due to the presence of two nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of nitro and hydrazide functionalities makes it a versatile compound for various applications.

Properties

CAS No.

93721-83-6

Molecular Formula

C15H12N4O6

Molecular Weight

344.28 g/mol

IUPAC Name

2-(4-nitrophenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H12N4O6/c20-15(10-25-14-6-4-12(5-7-14)18(21)22)17-16-9-11-2-1-3-13(8-11)19(23)24/h1-9H,10H2,(H,17,20)/b16-9+

InChI Key

XCAVEILMGDLREY-CXUHLZMHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.